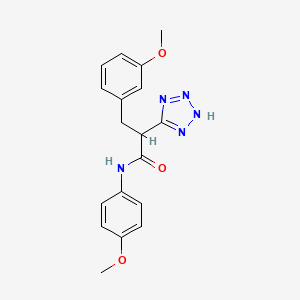

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3-methoxyphenyl group at position 3, a 4-methoxyphenyl group at the amide nitrogen, and a 2H-tetrazol-5-yl moiety at position 2.

Properties

IUPAC Name |

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3/c1-25-14-8-6-13(7-9-14)19-18(24)16(17-20-22-23-21-17)11-12-4-3-5-15(10-12)26-2/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQLKOFWFANEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, known by its CAS number 73096-36-3, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

- Molecular Formula : C18H19N5O3

- Molecular Weight : 353.38 g/mol

- CAS Number : 73096-36-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal activity and providing insights into its neuropharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating potent antitumor properties .

Anticonvulsant Properties

Certain tetrazole derivatives have been investigated for their anticonvulsant effects. The structure of this compound suggests potential utility in managing seizure disorders .

Antimicrobial Activity

Some studies suggest that tetrazole-based compounds possess antimicrobial properties against various pathogens. This could be linked to their ability to disrupt microbial cell functions .

Case Studies and Research Findings

- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing a dose-dependent response that highlights its potential as an anticancer agent .

- Mechanistic Studies : Research has focused on elucidating the mechanisms through which the compound induces apoptosis in cancer cells, including the activation of caspases and modulation of Bcl-2 family proteins .

- Comparative Analysis : A comparative study involving structurally similar compounds indicated that modifications to the phenyl rings significantly influence biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .

Data Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 3-methoxyphenyl group in the target compound and VKNG-1 is critical for ABCG2 binding, as removal or substitution (e.g., 3-methylphenyl in ) reduces affinity.

- 4-Methoxyphenyl at the amide nitrogen enhances stability compared to ethoxy () or unsubstituted phenyl groups.

Synthetic Yields and Routes: Analogs like 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide are synthesized via nucleophilic substitution or condensation, with yields ~64% (similar to ). Pd-catalyzed coupling () is employed for phenothiazine-tetrazole hybrids, suggesting applicability to the target compound.

Pharmacological Potential: Tetrazole-containing compounds exhibit ABCG2 inhibition (VKNG-1) and anticancer activity (thiazole derivatives in ). Methoxy groups improve blood-brain barrier penetration but may reduce aqueous solubility ( vs. 8).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.